molecular formula C29H41N5O8 B1665005 Acyclovir and hydrocortisone CAS No. 439279-66-0

Acyclovir and hydrocortisone

カタログ番号 B1665005
CAS番号: 439279-66-0
分子量: 587.7 g/mol
InChIキー: MDCGTBRYRLWFJI-WDCKKOMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acyclovir mixture with hydrocortisone is used to treat Herpes simplex labialis.

科学的研究の応用

Efficacy in Treating Herpes Labialis

  • Topical Acyclovir-Hydrocortisone Cream : A systematic review highlighted the efficacy of 5% Acyclovir-1% Hydrocortisone cream for herpes simplex labialis treatment. The study showed a significant reduction in relative risk compared to a placebo, indicating the combination's benefit in early episodic treatment (Rosa et al., 2015).

Safety and Tolerability

  • Adolescents with Recurrent Herpes Simplex Labialis : A Phase 3 study assessed the safety of the Acyclovir-Hydrocortisone combination in adolescents. It showed good tolerability in the treatment of recurrent herpes simplex labialis, with only mild to moderate intensity adverse events reported (Strand et al., 2012).

Impact on Ulcerative Lesions

  • Reduction in Healing Time and Lesion Size : Clinical studies and reviews have consistently shown that topical application of Acyclovir-Hydrocortisone cream reduces the healing time and the size of ulcerative lesions in patients with herpes labialis. This is in comparison to antiviral or anti-inflammatory agents used alone (Nguyen et al., 2014).

Use in Bell’s Palsy

  • Steroids and Acyclovir for Bell’s Palsy : A review of specific interventions for Bell’s palsy included steroids and Acyclovir. Steroids like hydrocortisone, when combined with Acyclovir, were evaluated for their efficacy compared to placebo in various trials (Liesegang, 2001).

Preventing Progression of Cold Sores

  • Topical ME-609 in Cold Sore Treatment : ME-609, a combination of Acyclovir and Hydrocortisone, has shown effectiveness in preventing the progression of cold sores to ulcerative lesions. It significantly reduced the cumulative lesion area compared with Acyclovir and placebo (Hull et al., 2011).

Novel Therapeutic Strategies

  • Combination Antiviral–Anti-Inflammatory Treatment : Studies on novel composite efficacy measures demonstrate the rationale and efficacy of combination antiviral and anti-inflammatory treatments for recurrent herpes simplex labialis. The combination of Acyclovir and Hydrocortisone has been shown to be more effective in reducing cumulative lesion size than Acyclovir alone (Hull et al., 2013).

Bioavailability Enhancement

  • Self-Microemulsifying Drug Delivery Systems : Research on enhancing the oral bioavailability of Acyclovir via self-microemulsifying drug delivery systems has shown significant increase in bioavailability, illustrating the potential for more effective delivery methods (Patel & Sawant, 2007).

UV Radiation-Induced Herpes Labialis

  • Treatment of UV Radiation-Induced Lesions : A study on the treatment of UV radiation-induced herpes labialis with topical 5% Acyclovir-1% Hydrocortisone cream found significant reduction in classical lesion incidence, healing time, and lesion size (Evans et al., 2002).

特性

CAS番号

439279-66-0

製品名

Acyclovir and hydrocortisone

分子式

C29H41N5O8

分子量

587.7 g/mol

IUPAC名

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChIキー

MDCGTBRYRLWFJI-WDCKKOMHSA-N

異性体SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N

正規SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Acyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir and hydrocortisone
Reactant of Route 2
Acyclovir and hydrocortisone
Reactant of Route 3
Acyclovir and hydrocortisone
Reactant of Route 4
Acyclovir and hydrocortisone
Reactant of Route 5
Reactant of Route 5
Acyclovir and hydrocortisone
Reactant of Route 6
Acyclovir and hydrocortisone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。